molecular formula C11H11F5N2O2 B11713156 3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

Cat. No.: B11713156
M. Wt: 298.21 g/mol
InChI Key: LRGWWEINPRJZRG-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a difluoromethyl group at position 3. The trifluorinated butanoic acid tail increases hydrophobicity and electron-withdrawing effects, influencing solubility and reactivity.

Properties

Molecular Formula

C11H11F5N2O2

Molecular Weight

298.21 g/mol

IUPAC Name

3-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C11H11F5N2O2/c12-10(13)6-3-7(5-1-2-5)18(17-6)8(4-9(19)20)11(14,15)16/h3,5,8,10H,1-2,4H2,(H,19,20)

InChI Key

LRGWWEINPRJZRG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2C(CC(=O)O)C(F)(F)F)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Mechanism of Action

The mechanism of action of 3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The precise molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate

Key Differences :

  • Functional Group : The ethyl ester derivative replaces the carboxylic acid with an ester group, reducing polarity and increasing lipophilicity (higher logP). This modification likely serves as a prodrug strategy to enhance membrane permeability, with in vivo hydrolysis yielding the active acid form .
  • Synthesis : The ester is commercially available (two suppliers listed), suggesting its role as a synthetic intermediate for the target acid .

Table 1: Substituent Comparison

Compound Name Pyrazole Substituents Acid/Ester Group Key Properties
Target Acid (This Compound) 5-Cyclopropyl, 3-difluoromethyl Carboxylic Acid High acidity, moderate logP
Ethyl Ester Analog 5-Cyclopropyl, 3-trifluoromethyl Ethyl Ester Higher logP, prodrug potential

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide

Key Differences :

  • Backbone Structure: Replaces the trifluorobutanoic acid with an acetamide group, reducing acidity and altering hydrogen-bonding capacity. The amide group may enhance target binding specificity in certain biological contexts .
  • Commercial Status : Discontinued, limiting direct comparative studies .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Key Differences :

  • Substituents: Features a sulfanyl-linked chlorophenyl group and a trifluoromethylpyrazole, contrasting with the cyclopropyl and difluoromethyl groups in the target compound.

Table 2: Electronic and Steric Effects

Compound Name Pyrazole Substituent Electronic Effect (σ value) Steric Bulk
Target Acid 3-difluoromethyl Moderate (-0.33) Low
Ethyl Ester Analog 3-trifluoromethyl Strong (-0.54) Moderate
5-(3-Chlorophenylsulfanyl) Analog 3-trifluoromethyl Strong (-0.54) High

3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic Acid

Key Differences :

  • Core Structure: Lacks the pyrazole ring, instead incorporating a cyclopropyl-methylamine group.
  • Applications: Highlighted for use in organic synthesis and pharmaceuticals, emphasizing the versatility of cyclopropyl-trifluorobutanoic acid hybrids .

Research Findings and Implications

  • Cyclopropyl Group : Enhances metabolic stability due to ring strain, a feature leveraged in multiple discontinued analogs .
  • Fluorination: Trifluorobutanoic acid increases acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs, improving solubility in physiological environments.
  • Synthetic Accessibility : The ethyl ester derivative’s commercial availability supports scalable synthesis of the target acid .

Notes and Limitations

  • Structural Sensitivity: Minor substituent changes (e.g., difluoromethyl vs. trifluoromethyl) significantly alter electronic profiles and bioactivity, necessitating careful optimization in drug design.

Biological Activity

3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C₁₁H₁₁F₅N₂O₂, and it features a pyrazole ring substituted with a cyclopropyl group and difluoromethyl moiety, alongside a trifluorobutanoic acid side chain. The fluorinated groups are known to enhance the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.

Table 1: Basic Properties of 3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

PropertyValue
Molecular FormulaC₁₁H₁₁F₅N₂O₂
Molecular Weight292.21 g/mol
CAS Number132586175
SolubilitySoluble in organic solvents
Storage ConditionsAmbient temperature

Antimicrobial Activity

Recent studies have indicated that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. While specific data on the compound is limited, the structural similarities suggest potential antimicrobial activity.

Case Study: Antimicrobial Evaluation

In a comparative study involving pyrazole derivatives, compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 6.3 µg/mL to 50 µg/mL against Staphylococcus aureus and Escherichia coli . Given the structural characteristics of 3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid, it is plausible that it may exhibit similar or enhanced antimicrobial activity due to the presence of multiple fluorine atoms which can affect membrane permeability.

Cytotoxicity and Antitumor Activity

Fluorinated compounds have been extensively studied for their antitumor properties. The introduction of fluorine can enhance the interaction of the drug with biological targets. Research on related compounds has shown that they can induce apoptosis in cancer cells through various pathways.

Table 2: Cytotoxicity Data from Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Betulonic Acid DerivativeHCT-15 (Colon Cancer)8.33
Pyrazole DerivativeMCF-7 (Breast Cancer)15.6
Fluorinated Triazole DerivativeHeLa (Cervical Cancer)4.31

The proposed mechanism by which fluorinated pyrazole derivatives exert their biological effects includes:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives inhibit key enzymes involved in cell proliferation.
  • Membrane Disruption : The presence of fluorine enhances lipophilicity, allowing better membrane penetration.
  • Induction of Oxidative Stress : Some compounds lead to increased reactive oxygen species (ROS), promoting cell death in cancerous cells.

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